Hesperadin Hydrochloride vs. ZM447439 and VX-680: Superior Potency Against Human Aurora B/INCENP Complex in Biochemical Assays
In direct head-to-head biochemical profiling of 10 commercially available Aurora kinase inhibitors, Hesperadin hydrochloride demonstrated markedly superior potency against the human Aurora B/INCENP complex compared to ZM447439 and VX-680 [1]. The study quantified IC50 values using recombinant human Aurora B bound to its activator fragment INCENP, representing the physiologically relevant holoenzyme state rather than isolated kinase domain measurements [1].
| Evidence Dimension | IC50 against human Aurora B/INCENP complex |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | ZM447439: 51 nM; VX-680: 11 nM |
| Quantified Difference | Hesperadin is 17-fold more potent than ZM447439 (51 nM vs 3 nM) and 3.7-fold more potent than VX-680 (11 nM vs 3 nM) |
| Conditions | Cell-free biochemical assay using recombinant human Aurora B bound to INCENP activator fragment |
Why This Matters
This 17-fold potency differential against the native Aurora B/INCENP complex directly impacts experimental design, as Hesperadin hydrochloride achieves equivalent target engagement at substantially lower concentrations, reducing off-target kinase inhibition risk and minimizing vehicle-related cytotoxicity artifacts in cellular assays.
- [1] de Groot CO, Hsia JE, Anzola JV, Motamedi A, Yoon M, Wong YL, Jenkins D, Lee HJ, Martinez MB, Davis RL, Gahman TC, Desai A, Shiau AK. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Front Oncol. 2015 Dec 21;5:285. Table 2: IC50 Values (nM) for Inhibition of Human Aurora B by Three Aurora Kinase Inhibitors. View Source
